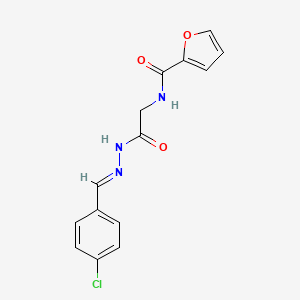

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOIPXIGRCLEB-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂ClN₃O₂, with a molecular weight of approximately 301.73 g/mol. The compound features a hydrazine moiety linked to a furan-2-carboxamide group, with a 4-chlorobenzylidene substituent that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-chlorobenzaldehyde and hydrazine hydrate, forming a hydrazone intermediate, which is further modified to yield the final product. The general reaction can be summarized as follows:

- Condensation Reaction :

- Formation of Final Product :

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. Specifically, derivatives of hydrazone and oxamide have shown potential through mechanisms such as kinase inhibition and modulation of cell cycle progression.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | Kinase Inhibition | |

| Compound B | Cytotoxicity | Cell Cycle Modulation | |

| Compound C | Apoptosis Induction | Cancer Cell Lines |

The proposed mechanisms for the anticancer activity of this compound include:

- Inhibition of Cell Proliferation : The compound has demonstrated selective cytotoxicity against various cancer cell lines.

- Binding Affinity Studies : Interaction studies using molecular docking simulations suggest that the compound binds effectively to enzymes or receptors involved in cancer progression.

Case Studies

-

In Vitro Studies :

In vitro studies have shown that this compound exhibits significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity. -

Structure-Activity Relationship (SAR) :

A series of analogs were synthesized to explore the SAR, revealing that modifications to the chlorobenzylidene group significantly influence the biological activity. The presence of chlorine at the para position enhances anticancer efficacy compared to other halogenated derivatives.

Q & A

Q. Advanced Methodology :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., tyrosine kinases). The hydrazone and furan moieties are prioritized for docking due to their pharmacophoric relevance .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 4-chlorobenzylidene group enhances electrophilicity, potentially improving target binding .

- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time, identifying key hydrogen bonds (e.g., N–H⋯O interactions observed in crystal structures) .

What spectroscopic techniques are effective for characterizing this compound?

Q. Basic Methodology :

- X-ray Crystallography : Resolves molecular geometry (e.g., E-configuration about C=N bonds) and hydrogen-bonding networks (e.g., N–H⋯O interactions with perchlorate anions). SHELXL refinement is recommended for small-molecule structures .

- NMR Spectroscopy : ¹H NMR confirms hydrazinyl proton signals at δ 8.5–9.5 ppm, while ¹³C NMR identifies carbonyl carbons (C=O) at ~170 ppm .

- IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and amide C=O vibrations (~1650 cm⁻¹) .

How do crystallographic data inform the compound’s stability and reactivity?

Q. Advanced Analysis :

- Hydrogen Bonding : Intermolecular N–H⋯O bonds (e.g., N1–H1C⋯O3 in ) stabilize crystal packing, reducing solubility but enhancing thermal stability .

- Dihedral Angles : Planar quinazoline rings (r.m.s. deviation 0.0432 Å) and small dihedral angles (<6°) between aromatic systems suggest π-π stacking, influencing solid-state reactivity .

- SHELX Refinement : High R-factors (e.g., R = 0.070 in ) may indicate disorder; iterative refinement with SHELXL improves model accuracy .

What in vitro assays assess antitumor activity?

Q. Basic Methodology :

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated using dose-response curves .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells after 48-hour exposure .

- Cell Migration (Scratch Assay) : Evaluates anti-metastatic potential by measuring wound closure inhibition .

How can discrepancies in biological activity data be resolved?

Q. Advanced Strategy :

- Variable Control : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .

- Dose-Response Replication : Repeat assays with ≥3 biological replicates and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) .

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

How can SAR studies optimize the hydrazinyl and furan moieties?

Q. Advanced Methodology :

- Substituent Screening : Synthesize derivatives with electron-donating (e.g., –OCH₃) or -withdrawing (e.g., –NO₂) groups on the benzylidene ring. shows enhanced activity with cyanoacetyl groups .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., furan O) and hydrophobic regions (chlorophenyl) using MOE or Phase .

What ensures reproducibility in synthesis?

Q. Basic Protocol :

- Stoichiometric Precision : Use anhydrous solvents (e.g., acetone) and controlled reagent ratios (e.g., 1:1 molar ratio of acid chloride to thiocyanate) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (methanol/acetone) ensures high purity .

How do hydrogen bonds affect solubility and stability?

Q. Advanced Insight :

- Intramolecular Bonds : N–H⋯O interactions (Table 1 in ) reduce conformational flexibility, increasing metabolic stability but decreasing aqueous solubility .

- Cosolvent Strategies : Use DMSO or PEG-400 to improve solubility for in vivo studies without disrupting crystal lattice integrity .

How does the 4-chlorobenzylidene group influence reactivity?

Q. Advanced Analysis :

- Electron-Withdrawing Effect : The –Cl group increases electrophilicity of the hydrazinylidene C=N bond, enhancing nucleophilic attack susceptibility (e.g., by cysteine residues in target enzymes) .

- DFT Calculations : Predict charge distribution using Gaussian 09; the chlorophenyl ring shows a partial positive charge (+0.12 e) at the para position, favoring π-cation interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.